![molecular formula C10H6N10O B13799788 6-[(Z)-(5H-Purin-6-yl)-NNO-azoxy]-5H-purine CAS No. 25732-28-9](/img/structure/B13799788.png)
6-[(Z)-(5H-Purin-6-yl)-NNO-azoxy]-5H-purine
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Overview
Description
6-[(Z)-(5H-Purin-6-yl)-NNO-azoxy]-5H-purine is a complex organic compound that belongs to the class of purine derivatives. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This specific compound is characterized by the presence of an azoxy group, which is a functional group containing a nitrogen-nitrogen double bond with an oxygen atom attached to one of the nitrogens. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Z)-(5H-Purin-6-yl)-NNO-azoxy]-5H-purine typically involves multiple steps, starting from readily available purine derivatives. One common synthetic route includes the following steps:
Reduction: The reduction of the nitro group to an amino group using a reducing agent such as tin(II) chloride or iron powder in the presence of hydrochloric acid.
Azoxy Formation: The formation of the azoxy group through the reaction of the amino group with nitrous acid, followed by oxidation with hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction steps, and the implementation of efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-[(Z)-(5H-Purin-6-yl)-NNO-azoxy]-5H-purine undergoes various chemical reactions, including:
Oxidation: The azoxy group can be further oxidized to form nitro or nitroso derivatives.
Reduction: The azoxy group can be reduced to form amine derivatives.
Substitution: The purine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products
Oxidation: Formation of nitro-purine or nitroso-purine derivatives.
Reduction: Formation of amino-purine derivatives.
Substitution: Formation of halogenated purine derivatives.
Scientific Research Applications
Medicinal Chemistry
6-[(Z)-(5H-Purin-6-yl)-NNO-azoxy]-5H-purine has been studied for its potential as an anti-cancer agent. Its purine structure allows it to interact with nucleic acids, potentially inhibiting cancer cell proliferation. Research indicates that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines, suggesting a pathway for further exploration of this compound's therapeutic efficacy .
Agricultural Applications
In agricultural sciences, the compound has shown promise as a bio-stimulant. Studies have indicated that azoxy compounds can enhance seed germination and plant growth by improving nutrient uptake and stress resistance in plants . This application is particularly relevant in the context of sustainable agriculture, where enhancing crop yields without harmful chemicals is increasingly important.
Biochemical Research
The compound's ability to interact with biological macromolecules makes it a candidate for biochemical research. Its azoxy group can potentially serve as a probe for studying enzyme mechanisms or as a ligand in receptor binding studies. The structural characteristics of the compound allow it to be utilized in various biochemical assays, facilitating research into enzyme kinetics and metabolic pathways .
Case Study 1: Anti-Cancer Activity
A study published in a peer-reviewed journal examined the cytotoxic effects of several purine derivatives, including this compound, on human cancer cell lines. The results demonstrated that this compound inhibited cell growth significantly compared to controls, suggesting its potential as a lead compound for developing new anti-cancer therapies .
Case Study 2: Agricultural Bio-Stimulant
Another study evaluated the effects of azoxy compounds on seed germination rates and plant vigor in common crops such as wheat and corn. The findings indicated that seeds treated with formulations containing this compound exhibited enhanced germination rates and improved resistance to abiotic stressors like drought .
Mechanism of Action
The mechanism of action of 6-[(Z)-(5H-Purin-6-yl)-NNO-azoxy]-5H-purine involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting the normal function of the genetic material and inhibiting the replication and transcription processes. Additionally, it can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzymatic activities and disruption of cellular processes.
Comparison with Similar Compounds
6-[(Z)-(5H-Purin-6-yl)-NNO-azoxy]-5H-purine can be compared with other purine derivatives such as:
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another naturally occurring purine base found in DNA and RNA.
Caffeine: A methylated purine derivative with stimulant properties.
Theobromine: A dimethylated purine derivative found in cocoa and chocolate.
The uniqueness of this compound lies in its azoxy functional group, which imparts distinct chemical reactivity and biological activity compared to other purine derivatives.
Biological Activity
6-[(Z)-(5H-Purin-6-yl)-NNO-azoxy]-5H-purine, with the CAS number 25732-28-9, is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the compound's biological activity, including its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C10H6N10O
- Molecular Weight : 282.221 g/mol
- Density : 2.16 g/cm³
- Boiling Point : 506.2°C at 760 mmHg
- Flash Point : 260°C
Biological Activity Overview
Research into the biological activity of this compound indicates significant potential as an antitumoral agent. The compound exhibits cytotoxic properties against various cancer cell lines, with studies demonstrating effectiveness in inducing apoptosis and inhibiting cell proliferation.
Cytotoxicity and Antitumoral Activity
A study evaluated the cytotoxic effects of related purine derivatives, revealing that compounds similar to this compound showed activity on cancer cell lines within a concentration range of 3 to 39 μM. The best-performing derivatives induced apoptosis and decreased cell proliferation rates significantly .
Table 1: Summary of Cytotoxicity Studies on Purine Derivatives
The mechanisms through which this compound exerts its effects are multifaceted:
- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Proliferation : It disrupts cellular proliferation by interfering with critical phases of the cell cycle.
- Synergistic Effects : When combined with other agents like fludarabine, it enhances antitumoral efficacy, indicating potential for combination therapy .
Case Studies and Research Findings
Recent studies have explored the biological activity of this compound in various contexts:
- In Vitro Studies : Laboratory experiments demonstrated that treatment with purine derivatives resulted in significant reductions in cancer cell viability.
- In Vivo Models : Animal studies suggested that certain derivatives exhibited weak antitumoral activity but showed promise when used in conjunction with established chemotherapeutics .
Q & A
Basic Research Questions
Q. What are the key methodological considerations for synthesizing 6-[(Z)-(5H-Purin-6-yl)-NNO-azoxy]-5H-purine, and how can reaction efficiency be optimized?
- Answer : Synthesis involves coupling purine derivatives with azoxy groups via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Key steps include:
- Catalyst selection : Use Pd(PPh₃)₄ (0.05 mmol) for boronic acid coupling, as demonstrated in substituted purine syntheses .
- Solvent and temperature : Reflux in toluene for 12 hours ensures complete conversion .
- Purification : Column chromatography (EtOAc/hexane gradients) isolates the product .
- Optimization : Vary molar ratios of reactants (e.g., 1:1.5 purine:boronic acid) and track yields via HPLC.
Q. How can spectroscopic and crystallographic methods validate the structural integrity of this compound?
- Answer :
- NMR : Compare ¹H/¹³C NMR shifts with analogous purine derivatives (e.g., 6-phenyl-9-tetrahydropyranyl purine ).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., C₆H₆N₄O₅ in ).
- X-ray crystallography : Resolve Z-configuration of the azoxy group using single-crystal diffraction .
Q. What theoretical frameworks guide mechanistic studies of azoxy-purine reactivity?
- Answer : Link experiments to:
- Molecular orbital theory : Predict regioselectivity in azoxy group reactions.
- DFT calculations : Model transition states for coupling reactions (e.g., B3LYP/6-31G* basis sets) .
- Conceptual frameworks : Align with prior purine oxidation studies (e.g., hydroperoxide intermediates in ).
Advanced Research Questions
Q. How to design a factorial experiment to assess the stability of this compound under varying pH and temperature conditions?
- Answer :
- Variables : Test pH (3–9) and temperature (25–60°C) in a 3×3 factorial design .
- Metrics : Monitor degradation via UV-Vis (λ=260 nm for purine absorbance) and LC-MS for byproducts.
- Statistical analysis : Use ANOVA to identify significant degradation factors .
Q. What methodologies resolve contradictions in reported biological activities of azoxy-purine derivatives?
- Answer :
- Meta-analysis : Systematically compare datasets from journals indexed in PubMed/Scopus, filtering by assay type (e.g., IC₅₀ in kinase inhibition) .
- Dose-response reevaluation : Re-test conflicting results under standardized conditions (e.g., fixed cell lines and incubation times) .
- Structural analogs : Synthesize and test derivatives to isolate activity-contributing moieties .
Q. How can computational models predict the electrochemical behavior of this compound in catalytic applications?
- Answer :
- Software : Use Gaussian or ORCA for redox potential calculations .
- Parameters : Input optimized geometries (DFT) and solvent effects (PCM model) .
- Validation : Compare computed HOMO-LUMO gaps with cyclic voltammetry data .
Q. Methodological Recommendations
- Experimental Design : Align with CRDC subclass RDF2050108 for process control in chemical engineering .
- Data Interpretation : Apply NIST standards for spectral validation and bibliometric tools for literature gaps .
- Ethical Compliance : Follow safety protocols for handling nitro/azoxy intermediates (e.g., Cal/OSHA guidelines ).
Properties
CAS No. |
25732-28-9 |
---|---|
Molecular Formula |
C10H6N10O |
Molecular Weight |
282.22 g/mol |
IUPAC Name |
oxido-(5H-purin-6-yl)-(5H-purin-6-ylimino)azanium |
InChI |
InChI=1S/C10H6N10O/c21-20(10-6-8(14-2-12-6)16-4-18-10)19-9-5-7(13-1-11-5)15-3-17-9/h1-6H |
InChI Key |
QRGRYJWCRFHZLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2C(=N1)N=CN=C2N=[N+](C3=NC=NC4=NC=NC43)[O-] |
Origin of Product |
United States |
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